
2,2',4'-三羟基查尔酮
描述
2',4',2-Trihydroxychalcone is a natural product found in Soymida febrifuga and Glycyrrhiza glabra with data available.
科学研究应用
癌症研究与治疗
2,2',4'-三羟基查尔酮在癌症研究中显示出可喜的结果,特别是在肺癌细胞的研究中。 据观察,它可以抑制 A549 人肺癌细胞的增殖、转移并诱导凋亡 。 该化合物似乎通过调节 PI3K/AKT/NF-κB 等关键信号通路来发挥这些作用,这些通路在癌细胞存活和扩散中至关重要 。 这表明它具有作为肺癌治疗药物的潜力。
免疫调节
该化合物已被鉴定为直接与 RORγt 的配体结合域结合,RORγt 是一种对促炎性 Th17 细胞分化必不可少的转录因子 。 通过抑制 RORγt,2,2',4'-三羟基查尔酮抑制 Th17 细胞分化和活性,这可能有利于治疗 Th17 相关的自身免疫疾病和器官移植排斥 .
抗抑郁活性
查尔酮,包括 2,2',4'-三羟基查尔酮的衍生物,已被研究用于其抗抑郁特性。 已发现它们在用于评估抗抑郁效果的动物模型中,在减少不动时间方面表现出显著活性 。 这为开发基于查尔酮结构的新型抗抑郁药物开辟了途径。
分子对接研究
2,2',4'-三羟基查尔酮已被用于分子对接研究,以确定其与各种生物靶标的结合亲和力和相互作用。 例如,它已被证明与 Th17 细胞中的 RORγt 相互作用,后者在自身免疫炎症中起作用 。 这些研究有助于理解该化合物的作用机制和治疗潜力。
药理学研究
查尔酮的药理特性,包括 2,2',4'-三羟基查尔酮,已被广泛审查。 这些化合物表现出广泛的生物活性,例如抗氧化、抗癌、抗菌和抗炎作用 。 这种多样性使它们成为药理学研究和药物开发的宝贵研究对象。
酪氨酸酶抑制
研究表明,2,2',4'-三羟基查尔酮衍生物可以作为酪氨酸酶的抑制剂,酪氨酸酶是参与黑色素合成的酶。 这种特性在开发治疗色素沉着过度等疾病的药物方面特别重要 .
作用机制
Target of Action
The primary target of 2,2’,4’-Trihydroxychalcone (TDC) is the Retinoid-Related Orphan Receptor Gamma T (RORγt) . RORγt is a vital transcription factor for the differentiation of pro-inflammatory Th17 cells, which play a crucial role in the inflammatory response and pathological processes mediated by Th17 cells .
Mode of Action
TDC, a natural chalcone derivative, binds directly to the ligand-binding domain (LBD) of RORγt and inhibits its transcriptional activation activity . This interaction results in the suppression of Th17 cell polarization and a decrease in the secretion of IL-17 .
Biochemical Pathways
The inhibition of RORγt by TDC affects the Th17 cell differentiation pathway . This leads to a significant reduction in the gene expression of cytokines such as IL-17a and IL-17f . The suppression of these cytokines disrupts the downstream effects of the Th17 cell differentiation pathway, thereby mitigating the inflammatory response.
Pharmacokinetics
The effectiveness of tdc in various disease models suggests that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The administration of TDC effectively alleviates the disease development of Th17-related diseases such as experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection . This is achieved through the suppression of Th17 cell polarization and activity, indicating the potential of this compound in treating Th17-related autoimmune disorders and organ transplant rejection disorders .
生化分析
Biochemical Properties
2,2’,4’-Trihydroxychalcone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), where 2,2’,4’-Trihydroxychalcone acts as a non-competitive inhibitor, reducing the production of amyloid-beta peptides . Additionally, it has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway, which is involved in cell proliferation, migration, and apoptosis .
Cellular Effects
2,2’,4’-Trihydroxychalcone exerts significant effects on various cell types and cellular processes. In human lung cancer cell line A549, it has been observed to inhibit cell proliferation, migration, and vasculogenic mimicry formation while inducing apoptosis . This compound also affects cell signaling pathways, such as the PI3K/AKT/NF-κB pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to reduce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and E-selectin .
Molecular Mechanism
The molecular mechanism of 2,2’,4’-Trihydroxychalcone involves several key interactions at the molecular level. It binds directly to the ligand-binding domain of retinoid-related orphan receptor gamma T (RORγt), inhibiting its transcriptional activation activity . This interaction suppresses the differentiation of T helper 17 (Th17) cells, which are involved in autoimmune diseases and organ transplant rejection . Additionally, 2,2’,4’-Trihydroxychalcone inhibits the PI3K/AKT/NF-κB signaling pathway, leading to reduced cell proliferation, migration, and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4’-Trihydroxychalcone have been observed to change over time. Studies have shown that its inhibitory effects on cell proliferation, migration, and vasculogenic mimicry formation increase with higher concentrations and longer exposure times . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in the context of cancer cell lines .
Dosage Effects in Animal Models
The effects of 2,2’,4’-Trihydroxychalcone vary with different dosages in animal models. In a study involving APP-PS1 double transgenic mice, a dosage of 9 mg/kg/day significantly decreased amyloid-beta production and plaque formation, improving memory impairment . Higher doses may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited.
Metabolic Pathways
2,2’,4’-Trihydroxychalcone is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. It interacts with enzymes such as chalcone isomerase, which catalyzes the conversion of chalcones to flavanones . This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 2,2’,4’-Trihydroxychalcone within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes and distributed to different cellular compartments, although specific transporters and binding proteins have not been extensively characterized . The compound’s localization and accumulation within cells may affect its bioavailability and therapeutic efficacy.
Subcellular Localization
2,2’,4’-Trihydroxychalcone is localized in various subcellular compartments, influencing its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules and signaling pathways
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMAADVRVVHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313428 | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26962-50-5 | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26962-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,2',4'-Trihydroxychalcone (also known as isoliquiritigenin) in cancer cells?
A: Research suggests 2,2',4'-Trihydroxychalcone inhibits the PI3K/AKT/NF-κB signaling pathway. This pathway is often overactive in cancer cells, promoting survival, proliferation, and metastasis. By suppressing this pathway, 2,2',4'-Trihydroxychalcone can induce apoptosis (programmed cell death), inhibit cell proliferation and migration, and reduce the formation of vasculogenic mimicry (VM) and heterogeneous adhesion, all crucial processes in cancer progression. [, ]
Q2: How does 2,2',4'-Trihydroxychalcone affect angiogenesis in the context of cancer?
A: Studies indicate that 2,2',4'-Trihydroxychalcone can downregulate the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, ] VEGF promotes the formation of new blood vessels, a process essential for tumor growth and spread. By reducing VEGF levels, 2,2',4'-Trihydroxychalcone might contribute to inhibiting tumor angiogenesis and limiting its growth and spread.
Q3: Beyond cancer, what other therapeutic potential has been explored for 2,2',4'-Trihydroxychalcone?
A: 2,2',4'-Trihydroxychalcone has shown promise in models of Alzheimer's disease. It acts as a BACE1 inhibitor, reducing the production of amyloid beta peptide, a hallmark of the disease. [, ] Additionally, it demonstrates antimycobacterial activity by targeting Rv0636, a putative dehydratase enzyme involved in Mycobacterium tuberculosis fatty acid synthase II. []
Q4: Does the structure of 2,2',4'-Trihydroxychalcone provide insights into its biological activity?
A: Yes, studies investigating structure-activity relationships indicate that the presence of the 2',4'-dihydroxyl groups in the A ring of the chalcone structure contributes significantly to its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. [] Other structural modifications, particularly around the B ring, also influence its potency and selectivity against different targets. []
Q5: Have any studies explored the effects of 2,2',4'-Trihydroxychalcone on autophagy?
A: Research has shown that 2,2',4'-Trihydroxychalcone enhances autophagy flux in HeLa and Caco-2 human cell lines. Interestingly, its mechanism of action appears to be independent of the mTOR signaling pathway, unlike some other phytochemicals with similar effects. [] This suggests a unique mode of action for this compound in modulating autophagy.
Q6: What analytical methods are typically employed to study 2,2',4'-Trihydroxychalcone?
A: Researchers have utilized various techniques including HPLC, NMR, FAB-LSIMS mass spectroscopy, and analytical TLC to characterize and monitor the degradation of 2,2',4'-Trihydroxychalcone. [] These methods are essential for understanding its stability, metabolism, and potential breakdown products in various conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


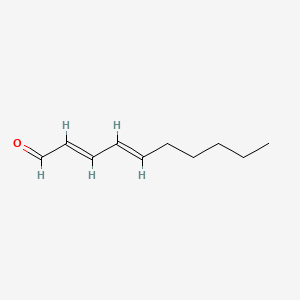
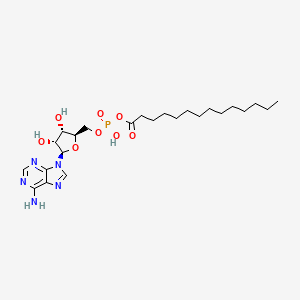

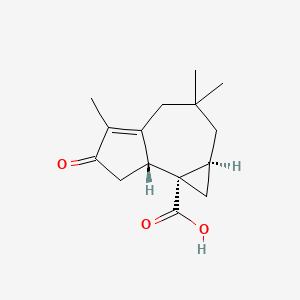
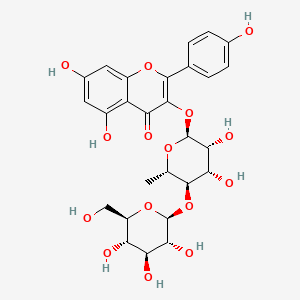
![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)


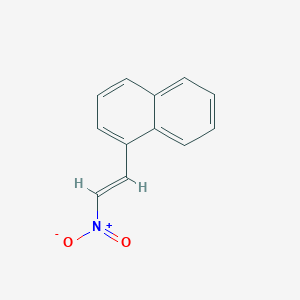
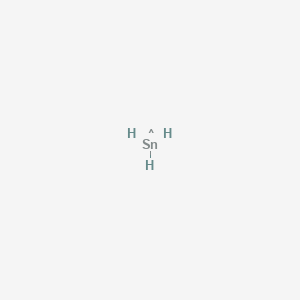

![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)


